N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Melanin-Concentrating Hormone Receptor-1 Antagonists Derivatives of pyrrolidin-yl-pyridazin-3-yl amines, closely related to the chemical structure , have been identified as potent and functionally active melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. These compounds, including one with a Ki value of 2.3 nM, have shown good oral bioavailability and in vivo efficacy in rat models (Huang et al., 2005).
Integrin Inhibitors for Idiopathic Pulmonary Fibrosis A series of pyrrolidin-1-yl butanoic acids, synthesized via a diastereoselective route, were screened for affinity against various integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8. This research led to the discovery of compounds with high affinity and selectivity for the αvβ6 integrin, which are potential therapeutic agents for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Histamine H3 Receptor Inverse Agonists Optimization of a novel series of pyridazin-3-one histamine H3 receptor antagonists/inverse agonists led to the identification of a compound (CEP-26401, irdabisant) as a potential treatment for attentional and cognitive disorders. This compound displayed high affinity and selectivity, ideal pharmaceutical properties for a CNS drug, and minimal metabolism in liver microsomes across multiple species (Hudkins et al., 2011).
Phosphodiesterase 10A (PDE10A) Inhibitors A novel pyridazinone-based series was synthesized as phosphodiesterase 10A inhibitors. Through optimization and structure-based drug design, a compound with potent inhibitory activity and excellent selectivity was identified. This compound showed high brain penetration in mice and suppressed phencyclidine-induced hyperlocomotion, making it a candidate for the treatment of schizophrenia (Kunitomo et al., 2014).
Orally Active Src Kinase Inhibitors The identification of potent, orally active Src inhibitors with desirable pharmacokinetic properties and demonstrated activity in human tumor cell lines and animal models of tumor growth highlights another application area. These compounds are significant in cancer research and therapy (Noronha et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c22-30(28,29)18-9-5-16(6-10-18)21(27)23-17-7-3-15(4-8-17)19-11-12-20(25-24-19)26-13-1-2-14-26/h3-12H,1-2,13-14H2,(H,23,27)(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZGWKKXKGYALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.